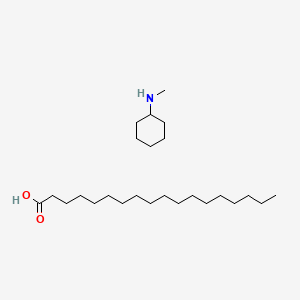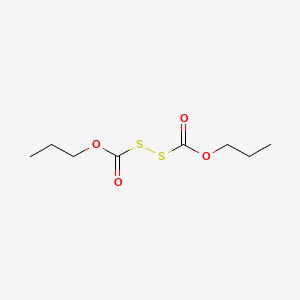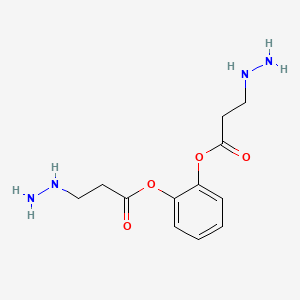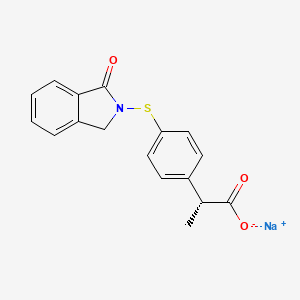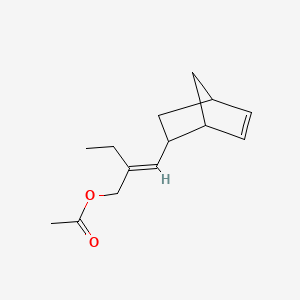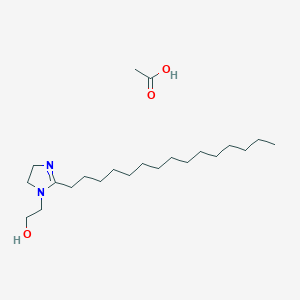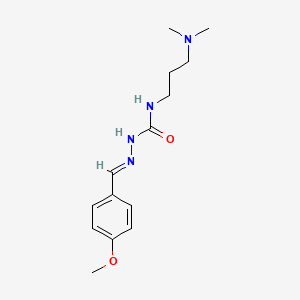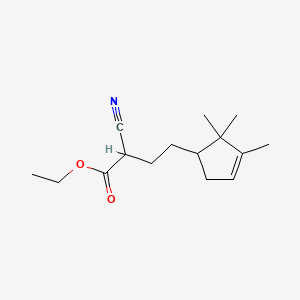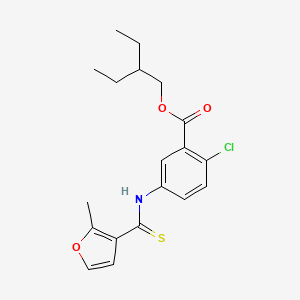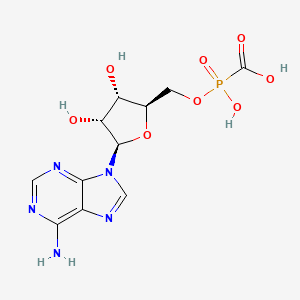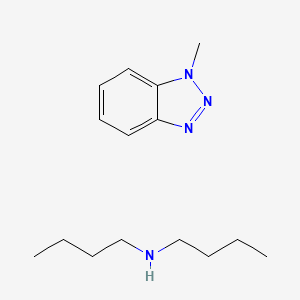![molecular formula C14H22O B15179221 Decahydro-5-methylspiro[furan-2(3H),5'-[4,7]methano[5H]indene] CAS No. 93777-40-3](/img/structure/B15179221.png)
Decahydro-5-methylspiro[furan-2(3H),5'-[4,7]methano[5H]indene]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decahydro-5-methylspiro[furan-2(3H),5'-[4,7]methano[5H]indene] is a distinctive chemical compound characterized by its complex spiro structure Spiro compounds are notable for having two or more rings that are connected through a single atom This particular compound features a unique arrangement that includes both a furan ring and a methano-indene structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of Decahydro-5-methylspiro[furan-2(3H),5'-[4,7]methano[5H]indene] typically involves multi-step organic synthesis techniques. Commonly, starting materials include derivatives of furan and indene. The synthetic route can encompass Diels-Alder reactions, spirocyclizations, and selective hydrogenations under controlled conditions. Reaction conditions must be carefully optimized to ensure the formation of the spiro compound with high specificity and yield.
Industrial Production Methods: : Industrial production often scales up these laboratory methods using robust and efficient protocols. Catalysts, optimized reaction vessels, and controlled environmental conditions (temperature, pressure) ensure consistent and high-yield production. Techniques such as continuous flow chemistry may be employed to facilitate large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: : Decahydro-5-methylspiro[furan-2(3H),5'-[4,7]methano[5H]indene] can undergo a variety of chemical reactions including oxidation, reduction, and substitution. Each of these reactions can modify the compound’s functional groups or alter its ring structures.
Common Reagents and Conditions
Oxidation: Often uses reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Frequently employs hydrogen gas (H₂) with metal catalysts like palladium on carbon (Pd/C).
Substitution: Utilizes reagents such as alkyl halides in the presence of bases for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Can yield hydroxylated derivatives.
Reduction: Typically results in the addition of hydrogen atoms, producing fully saturated derivatives.
Substitution: Leads to the replacement of hydrogen atoms with various substituents, potentially introducing new functional groups into the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: : The compound's unique spiro structure is valuable for studying reaction mechanisms and developing new synthetic methodologies. It serves as a model for complex molecular architectures and can be used to design novel catalysts or reagents.
Biology: : Decahydro-5-methylspiro[furan-2(3H),5'-[4,7]methano[5H]indene] is explored for its bioactivity. Researchers investigate its interactions with biological macromolecules and its potential as a scaffold for drug design, particularly in creating molecules that can modulate biological pathways with high specificity.
Medicine: : In medicinal chemistry, the compound's structure may inspire the development of new therapeutic agents. Its unique arrangement could facilitate interactions with specific biological targets, leading to the discovery of drugs with novel mechanisms of action.
Industry: : The compound's properties might be leveraged in material science, such as developing new polymers or materials with unique mechanical or chemical properties. Its stability and reactivity can also make it a candidate for specialty chemical production.
Wirkmechanismus
The mechanism of action of Decahydro-5-methylspiro[furan-2(3H),5'-[4,7]methano[5H]indene] varies depending on its application. In biological systems, it may interact with molecular targets through binding to specific enzymes or receptors. The spiro structure can facilitate unique interactions within the active sites of enzymes, potentially inhibiting or modifying their activity. Pathways involved may include signal transduction pathways, metabolic processes, or genetic regulation mechanisms, contingent upon the compound’s specific functionalization and derivatives.
Vergleich Mit ähnlichen Verbindungen
Decahydro-5-methylspiro[furan-2(3H),5'-[4,7]methano[5H]indene] can be compared with other spiro compounds such as spiro[cyclohexane-1,2'-[2H]pyran] and spiro[indoline-3,2'-[1H]quinolin]-2-ones.
Similar Compounds
Spiro[cyclohexane-1,2'-[2H]pyran]: Features a cyclohexane and pyran ring connected through a spiro center. Commonly explored for its potential in synthesizing complex natural products.
Spiro[indoline-3,2'-[1H]quinolin]-2-one: Contains an indoline and quinolinone moiety with a spiro junction. Known for its applications in medicinal chemistry for developing antitumor agents.
Uniqueness: : The inclusion of both furan and methano-indene rings in Decahydro-5-methylspiro[furan-2(3H),5'-[4,7]methano[5H]indene] offers a unique scaffold that can host various functional groups, making it a versatile compound in synthetic organic chemistry. The specific combination of its ring systems can yield novel properties and reactivities that are not present in simpler spiro compounds.
In essence, Decahydro-5-methylspiro[furan-2(3H),5'-[4,7]methano[5H]indene] is a compound with significant potential across multiple domains due to its distinctive structural features and diverse reactivity.
Eigenschaften
CAS-Nummer |
93777-40-3 |
|---|---|
Molekularformel |
C14H22O |
Molekulargewicht |
206.32 g/mol |
IUPAC-Name |
5-methylspiro[oxolane-2,8'-tricyclo[5.2.1.02,6]decane] |
InChI |
InChI=1S/C14H22O/c1-9-5-6-14(15-9)8-10-7-13(14)12-4-2-3-11(10)12/h9-13H,2-8H2,1H3 |
InChI-Schlüssel |
CYMMPGKBOROHLH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC2(O1)CC3CC2C4C3CCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


